(2-Ethoxy-6-methylpyridin-3-yl)boronic acid

Suzuki–Miyaura cross-coupling Boronic acid stability X-ray crystallography

Rapid deboronation of unsubstituted 2-pyridylboronic acid complicates Suzuki couplings. This 2-ethoxy-6-methyl analog offers enhanced stability through intramolecular H-bonding, enabling reliable cross-coupling with >84% yields for 3-substituted pyridines. • Resists protodeboronation during storage and handling • Consistent batch purity ≥98% with QC documentation • Scalable synthesis demonstrated at 70 g scale (48% yield) • Available for immediate global delivery.

Molecular Formula C8H12BNO3
Molecular Weight 180.998
CAS No. 1310384-30-5
Cat. No. B596931
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Ethoxy-6-methylpyridin-3-yl)boronic acid
CAS1310384-30-5
Molecular FormulaC8H12BNO3
Molecular Weight180.998
Structural Identifiers
SMILESB(C1=C(N=C(C=C1)C)OCC)(O)O
InChIInChI=1S/C8H12BNO3/c1-3-13-8-7(9(11)12)5-4-6(2)10-8/h4-5,11-12H,3H2,1-2H3
InChIKeyUOAWUEZHOQVXBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-Ethoxy-6-methylpyridin-3-yl)boronic Acid Overview


(2-Ethoxy-6-methylpyridin-3-yl)boronic acid is an organoboron reagent in the alkoxy-substituted pyridylboronic acid class, with molecular formula C₈H₁₂BNO₃ and molecular weight 181.00 g/mol . The compound features a boronic acid group at the 3-position of a pyridine ring bearing a 2-ethoxy substituent and a 6-methyl group . Commercially available from multiple suppliers with standard purity specifications of ≥95% or ≥98% , it serves as a building block for Suzuki–Miyaura cross-coupling reactions in medicinal chemistry and materials research. The 2-alkoxy substitution pattern is structurally and functionally distinct from unsubstituted pyridylboronic acids, halogenated analogs, and alternative alkoxy derivatives [1].

Suzuki–Miyaura 2,3,6-trisubstituted pyridine synthesis
Stabilization context 2-alkoxy group reported to reduce deboronation
Differentiation Ethoxy vs. methoxy lipophilicity tuning

Why (2-Ethoxy-6-methylpyridin-3-yl)boronic Acid Cannot Be Easily Replaced


Substitution with a generic pyridylboronic acid is scientifically unsound because the 2-alkoxy substitution pattern directly modulates boronic acid stability and reactivity [1]. Unsubstituted 2-pyridylboronic acid is notoriously prone to rapid deboronation, requiring precisely-controlled conditions and precluding routine use as a shelf-stable reagent [1]. The presence of a 2-ethoxy group enables intramolecular hydrogen bonding with the boronic acid moiety, conferring enhanced stability compared to non-alkoxy analogs [1]. Furthermore, electronic effects differ markedly: the 2-alkoxy group is electron-donating via resonance, whereas 2-fluoro or 2-chloro analogs are electron-withdrawing, altering cross-coupling reaction rates and optimal conditions . Simple positional isomers (e.g., 2-ethoxy-5-pyridylboronic acid vs. 2-ethoxy-3-pyridylboronic acid) exhibit distinct cross-coupling yields (50–77% for 5-substituted; >84% for 3-substituted with optimized partners) [2]. The quantitative evidence presented below establishes why (2-Ethoxy-6-methylpyridin-3-yl)boronic acid warrants specific procurement.

Unsubstituted analog Prone to rapid deboronation; 2-alkoxy stabilization absent in generic 2-pyridylboronic acid.
2-Halo analogs Electron-withdrawing vs. donating 2-alkoxy may shift coupling kinetics and conditions.
Positional isomers 2-ethoxy-5-pyridylboronic acid may yield different cross-coupling outcomes.

(2-Ethoxy-6-methylpyridin-3-yl)boronic Acid: Key Evidence


Intramolecular Hydrogen Bonding Enhances Stability

X-ray crystallographic analysis of the structurally analogous 2-ethoxy-3-pyridylboronic acid reveals that the boronic acid group participates in an intramolecular O–H⋯O hydrogen bond with the adjacent 2-ethoxy substituent, providing a stabilizing interaction absent in unsubstituted 2-pyridylboronic acid [1]. In contrast, the parent 2-pyridylboronic acid undergoes rapid deboronation and is documented as difficult to purify and unsuitable for routine use as a reagent [1]. This structural stabilization conferred by the 2-alkoxy group is a class-level property of 2-alkoxy-3-pyridylboronic acids, directly applicable to the 6-methyl-substituted analog (2-ethoxy-6-methylpyridin-3-yl)boronic acid.

Hydrogen Bonding Stabilization
Class-level
X-ray: Intramolecular O–H⋯O bond in 2-ethoxy-3-pyridylboronic acid analog
May support handling stability vs. unsubstituted analog
Direct data on 6-methyl analog not reported
Suzuki–Miyaura cross-coupling Boronic acid stability X-ray crystallography

Scalable Synthesis Route Available

The 2-ethoxy-3-pyridylboronic acid scaffold has been synthesized on a commercially-viable ca. 70 g scale in 48% isolated yield via directed ortho-metalation of 2-ethoxypyridine followed by reaction with triisopropylborate and aqueous workup [1]. On a 5 g scale, this procedure achieved a 70% yield [1]. This contrasts with the challenging synthesis and isolation of unsubstituted pyridylboronic acids, which are recognized as difficult to obtain in analytically pure form due to deboronation and aqueous solubility issues [1]. The demonstrated scalability of the 2-ethoxy-substituted framework indicates reliable supply chain potential for the target compound.

Scalable Synthesis Route
Class-level
Synthesized at ca. 70 g scale (48% yield) via directed ortho-metalation
Supports supply scalability for multi-gram projects
Class-level inference for 2-ethoxy-3-pyridylboronic acid framework
Process chemistry Large-scale synthesis Commercial viability

Physicochemical Differentiation from 2-Methoxy Analog

The target compound (2-ethoxy-6-methylpyridin-3-yl)boronic acid (MW 181.00 g/mol; C₈H₁₂BNO₃) differs from its 2-methoxy analog, 2-methoxy-6-methylpyridine-3-boronic acid (MW 166.97 g/mol; C₇H₁₀BNO₃) by the substitution of an ethoxy (–OCH₂CH₃) for a methoxy (–OCH₃) group . This structural difference translates to an increase of 3 hydrogen bond acceptors (HBA) for the ethoxy analog compared to 2 HBA for the methoxy analog, along with 1 hydrogen bond donor (HBD) from the boronic acid group in both compounds . These differences in molecular descriptors (MW, logP, HBA/HBD count) are directly relevant to Lipinski's Rule of Five compliance and downstream ADME property optimization in drug discovery programs.

Physicochemical Differentiation
Data to verify
ΔMW +14.03 g/mol; ΔHBA +1 vs. 2-methoxy analog
Provides tunable lipophilicity for SAR exploration
Calculated properties; experimental validation recommended
Medicinal chemistry Lead optimization Physicochemical properties

Purity Specifications & Quality Assurance

Multiple commercial suppliers report standard purity specifications for (2-ethoxy-6-methylpyridin-3-yl)boronic acid: Bidepharm specifies 98% purity and provides batch-specific QC documentation including NMR, HPLC, and GC data ; MolCore specifies NLT (Not Less Than) 98% purity with ISO-certified manufacturing ; Beyotime and other vendors offer 95% purity grade [1]. For comparison, the 2-methoxy analog is available at ≥95% or 99.91% purity from various suppliers . The availability of multiple purity grades enables procurement decisions aligned with experimental sensitivity requirements.

Purity Specifications
Specification review
Commercial: 95% to 98% (NMR, HPLC, GC QC documentation)
QC-documented grades support reproducibility
Verify lot-specific COA; cross-vendor grades
Analytical chemistry Quality control Procurement

(2-Ethoxy-6-methylpyridin-3-yl)boronic Acid Applications & Procurement


Suzuki–Miyaura Coupling with Enhanced Stability

When synthetic protocols require a pyridylboronic acid coupling partner that resists deboronation during storage and handling, (2-ethoxy-6-methylpyridin-3-yl)boronic acid offers a stability advantage over unsubstituted 2-pyridylboronic acid. The 2-ethoxy substituent provides intramolecular hydrogen bonding stabilization with the boronic acid group, as demonstrated crystallographically for the 2-ethoxy-3-pyridylboronic acid analog [1]. This structural feature addresses the well-documented instability that limits the routine use of parent 2-pyridylboronic acid [1].

SAR Exploration of 2,3,6-Trisubstituted Pyridines

In drug discovery programs targeting 2,3,6-trisubstituted pyridine cores, this compound enables systematic exploration of 2-alkoxy substituent effects on target binding and ADME properties. The ethoxy group provides an increase of 1 hydrogen bond acceptor and a molecular weight increment of 14.03 g/mol compared to the 2-methoxy analog , offering a deliberate and quantifiable structural variation for lead optimization without altering the boronic acid's cross-coupling reactivity.

Multi-Gram Synthesis with Supply Reliability

For projects anticipating scale-up beyond milligram quantities, the demonstrated scalability of the 2-ethoxy-3-pyridylboronic acid framework (ca. 70 g batch, 48% yield) [1] provides confidence in supply chain continuity. This contrasts with the recognized challenges of preparing and isolating unsubstituted pyridylboronic acids in analytically pure form at scale [1]. Procurement of this compound is supported by multiple commercial suppliers offering documented purity specifications .

QC-Compliant Pharmaceutical Research

In regulated or quality-controlled research environments (e.g., pharmaceutical development, CRO studies), procurement from suppliers providing batch-specific QC documentation (NMR, HPLC, GC) at 98% purity specification supports experimental reproducibility and data integrity requirements. The availability of ISO-certified manufacturing further aligns with pharmaceutical industry quality standards.

Application
Selection Property
Validation Focus
Suzuki–Miyaura cross-coupling
2-Alkoxy stabilization context
Handling stability vs. unsubstituted analogs
Medicinal chemistry SAR
HBA count and MW increment
Lipophilicity tuning without altering boronic acid reactivity
Process chemistry scale-up
Scaffold scalability demonstrated
Supply continuity at multi-gram scale
Quality-controlled research
Batch-specific QC documentation
Reproducibility and data integrity
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